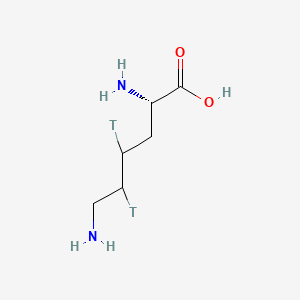

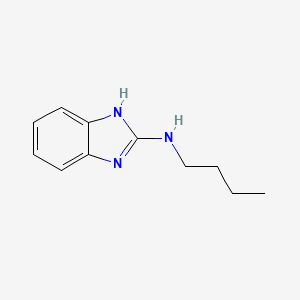

正丁基-1H-苯并咪唑-2-胺

科学研究应用

M084 具有广泛的科学研究应用,包括:

化学: 用作研究 TRPC4 和 TRPC5 通道的生理和病理生理功能的工具.

生物学: 研究其对细胞过程和信号通路的影響。

医学: 探索其潜在的抗抑郁和抗焦虑作用.

工业: 用于开发新的药物和治疗剂。

作用机制

M084 通过抑制 TRPC4 和 TRPC5 通道发挥作用 . 这些通道参与各种细胞过程,包括钙信号传导。通过阻断这些通道,M084 可以调节细胞反应并发挥其抗抑郁和抗焦虑作用。 此外,M084 抑制线粒体呼吸,激活线粒体未折叠蛋白反应和 AMP 激活蛋白激酶,募集 SIR-2.1 和 SKN-1,并最终通过转录因子 DAF-16 延缓衰老过程 .

类似化合物:

TRPC4 和 TRPC5 抑制剂: 诸如 ML204 和 HC-070 等化合物也被认为抑制 TRPC4 和 TRPC5 通道。

苯并咪唑衍生物: 阿苯达唑、甲苯达唑和噻苯达唑等化合物具有苯并咪唑核心结构。

M084 的独特性: M084 由于其对 TRPC4 和 TRPC5 通道的特异性抑制作用及其快速的抗抑郁和抗焦虑作用而具有独特性 . 它能够调节线粒体功能并延缓衰老,使其区别于其他类似化合物 .

生化分析

Biochemical Properties

n-Butyl-1h-benzimidazol-2-amine has been shown to have almost no effect on the conjugation and structural organization of benzimidazole . The presence of a butyl substituent in the N position does not significantly affect the C-N bond lengths and C-N-C and N-C-N angles . This suggests that n-Butyl-1h-benzimidazol-2-amine could potentially interact with various enzymes, proteins, and other biomolecules in a similar manner as benzimidazole.

Cellular Effects

For instance, the benzimidazole derivative M084 has been shown to extend the lifespan of Caenorhabditis elegans, delay age-related decline of phenotypes, and improve stress resistance . It’s plausible that n-Butyl-1h-benzimidazol-2-amine could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Benzimidazoles and their derivatives are known to interact with biopolymers due to their structural similarity to naturally occurring nucleotides . They could potentially exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of n-Butyl-1h-benzimidazol-2-amine in laboratory settings. It has been shown that the presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole , suggesting that n-Butyl-1h-benzimidazol-2-amine could potentially have stable long-term effects on cellular function.

Dosage Effects in Animal Models

The benzimidazole derivative M084 has been shown to exhibit antidepressant and anxiolytic-like effects at a dosage of 10 mg/kg in mice . It’s plausible that n-Butyl-1h-benzimidazol-2-amine could have similar dosage-dependent effects in animal models.

Metabolic Pathways

Due to its structural similarity to naturally occurring nucleotides, it could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

There is limited information available on how n-Butyl-1h-benzimidazol-2-amine is transported and distributed within cells and tissues. Due to its structural similarity to naturally occurring nucleotides, it could potentially interact with various transporters or binding proteins and affect its localization or accumulation .

Subcellular Localization

Due to its structural similarity to naturally occurring nucleotides, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: M084 的合成涉及苯并咪唑衍生物与丁胺的反应。该反应通常在受控条件下进行,以确保形成所需的产物。盐酸盐形式是通过用盐酸处理游离碱获得的。

工业生产方法: M084 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和溶剂,以确保最终产品的质量。反应条件经过优化,以最大限度地提高收率和纯度。

化学反应分析

反应类型: M084 会经历各种化学反应,包括:

氧化: M084 在特定条件下可以被氧化,形成相应的氧化产物。

还原: 还原反应可以将 M084 转化为其还原形式。

取代: M084 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化的苯并咪唑衍生物,而还原可能产生还原的胺衍生物。

相似化合物的比较

TRPC4 and TRPC5 Inhibitors: Compounds such as ML204 and HC-070 are also known to inhibit TRPC4 and TRPC5 channels.

Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure.

Uniqueness of M084: M084 is unique due to its specific inhibitory effects on TRPC4 and TRPC5 channels, combined with its rapid antidepressant and anxiolytic effects . Its ability to modulate mitochondrial function and delay aging further distinguishes it from other similar compounds .

属性

IUPAC Name |

N-butyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKUCNXCFWODOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965602 | |

| Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51314-51-3 | |

| Record name | 51314-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

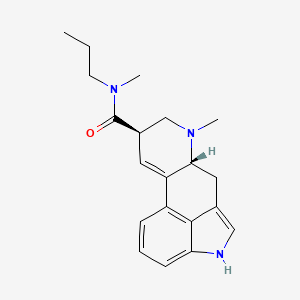

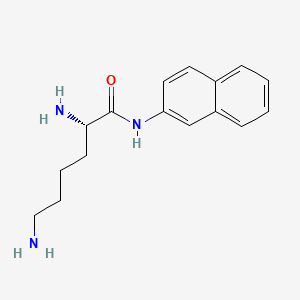

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexenyl]methylene]amino]benzoate](/img/structure/B1675750.png)